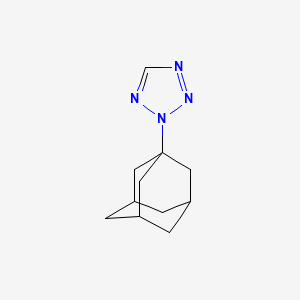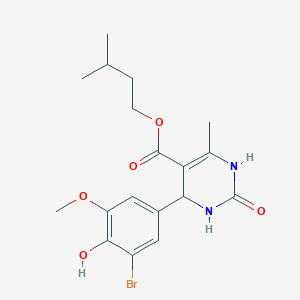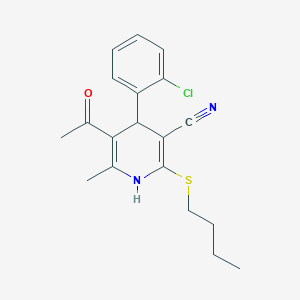![molecular formula C14H8ClF3N4O B5092019 3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5092019.png)
3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a promising candidate for various research projects.
Wirkmechanismus
The mechanism of action of 3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of certain enzymes, such as protein kinases, which play a critical role in various cellular processes. This inhibition can lead to the suppression of certain cellular pathways, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can vary depending on the specific research project. However, some of the potential effects include the suppression of certain cellular pathways, the inhibition of certain enzymes, and the potential for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments is its unique structure and properties, which can make it a promising candidate for various research projects. However, one of the limitations of using this compound is its potential toxicity, which can be a concern in certain research projects.
Zukünftige Richtungen
There are many potential future directions for the study of 3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide. Some of the potential areas of research include the identification of new potential applications for this compound, the development of new synthesis methods, and the optimization of existing methods for the synthesis of this compound. Additionally, further research is needed to fully understand the potential benefits and limitations of using this compound in various scientific research projects.
Synthesemethoden
The synthesis of 3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves several steps, including the reaction of 2-amino-5-chloropyrazine with ethyl 2-bromoacetate, followed by the reaction of the resulting product with phenylhydrazine and trifluoroacetic acid. The final step involves the reaction of the product with isocyanate, resulting in the formation of 3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been extensively studied for its potential applications in various scientific research projects. One of the major areas of research involves the use of this compound as a potential inhibitor of certain enzymes, which can play a critical role in the development of various diseases.
Eigenschaften
IUPAC Name |
3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N4O/c15-10-11(12(19)23)21-22-9(14(16,17)18)6-8(20-13(10)22)7-4-2-1-3-5-7/h1-6H,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYRUYNMSLKEMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-ethyl-5-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5091954.png)
![4-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoic acid](/img/structure/B5091960.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5091969.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-methylphenyl)thiourea](/img/structure/B5091974.png)
![N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5091979.png)
![2-amino-4-(5-bromo-2-furyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5091980.png)
![1-[(6-iodo-4-quinazolinyl)amino]-2-propanol](/img/structure/B5091999.png)

![3-bromo-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5092024.png)
![2-(2,4-dioxo-5-{[5-(phenylthio)-2-furyl]methylene}-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5092028.png)
![2,2-dibromo-N'-[1-(2,5-dichlorophenyl)ethylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B5092046.png)